5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid

描述

5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

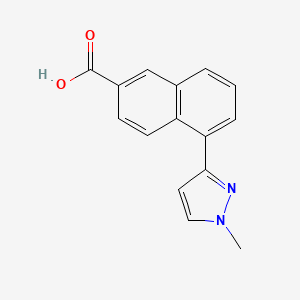

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1638612-97-1

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit varying degrees of antimicrobial activity. In a study evaluating structure-dependent antimicrobial properties, compounds with similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-3-yl) | S. aureus | 32 µg/mL |

| 5-Methyl benzimidazole | S. aureus | 64 µg/mL |

| Pyrazolyl-Ureas | E. coli | >128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with pyrazole moieties have shown cytotoxic effects in several cancer cell lines. For instance, a derivative was tested against A549 lung cancer cells and exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds featuring the pyrazole structure have been investigated for their anti-inflammatory effects. A study highlighted that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines in human chondro-sarcoma cells, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, its interaction with p38 MAPK has been documented, where certain derivatives showed IC50 values in the nanomolar range, effectively modulating inflammatory responses .

科学研究应用

Medicinal Chemistry

5-(1-Methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.

Case Study: VEGFR Inhibition

Recent studies have highlighted its role as a small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). In research conducted on rodent models, this compound demonstrated significant efficacy in reducing choroidal neovascularization (CNV), a condition associated with age-related macular degeneration (AMD) . The selective inhibition of VEGFR pathways suggests potential applications in treating ocular diseases.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and dyes.

Case Study: Organic Photovoltaics

Research has indicated that derivatives of naphthalene carboxylic acids can enhance the efficiency of organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown improved charge transport properties, leading to higher energy conversion efficiencies .

The biological activity of this compound extends beyond VEGFR inhibition. Studies have suggested anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines could be beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazole derivatives and naphthalene precursors. For example, coupling 1-methylpyrazole-3-carboxylic acid with naphthalene-2-carboxylic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include protecting the carboxylic acid group during coupling and optimizing reaction conditions (e.g., Pd catalysts, temperature) to enhance yield .

Q. How is the compound characterized analytically to confirm its structural integrity?

Methodological Answer: Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyrazole and naphthalene rings.

- HPLC-MS for purity assessment and molecular weight confirmation.

- Melting point analysis (compared to literature values, e.g., ~141–143°C for structurally similar naphthylacetic acids) .

Q. What are the primary solubility and stability considerations for this compound in laboratory settings?

Methodological Answer:

- Solubility : Tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH-dependent ionization of the carboxylic acid group).

- Stability : Assessed via accelerated degradation studies under heat/light, with LC-MS monitoring for decomposition products like decarboxylated derivatives .

Advanced Research Questions

Q. How does structural modification of the pyrazole ring (e.g., substituent variation) influence pharmacological activity?

Methodological Answer: SAR studies involve synthesizing analogs with substituents at the pyrazole’s 1- and 3-positions. For instance:

- Methyl vs. hydroxyalkyl chains at N1 alter lipophilicity and bioavailability.

- Electron-withdrawing groups (e.g., nitro) at position 5 modulate receptor binding affinity, as seen in angiotensin II antagonists derived from similar pyrazole-carboxylates .

Q. What experimental designs are used to resolve contradictions in reported biological activities (e.g., chemotaxis inhibition vs. NO release)?

Methodological Answer:

- Dose-response assays to establish activity thresholds.

- Mechanistic studies : Compare downstream signaling pathways (e.g., NF-κB inhibition for chemotaxis vs. NO synthase modulation) using knockout cell lines or inhibitors.

- Data normalization : Account for variations in cell type, assay conditions, and metabolite stability (e.g., diazeniumdiolate NO donors degrade under specific pH) .

Q. How is the compound’s environmental fate predicted in toxicity studies?

Methodological Answer:

- Partitioning studies : Measure log P values to predict bioaccumulation in lipid-rich tissues.

- Degradation modeling : Use HPLC-UV to track hydrolysis/photolysis rates in simulated environmental media (water, soil).

- Biomonitoring : Detect metabolites (e.g., hydroxylated naphthalene derivatives) in exposed organisms via GC-MS .

Q. What in vitro/in vivo models are optimal for assessing systemic toxicity (e.g., hepatic or renal effects)?

Methodological Answer:

- In vitro : Primary hepatocyte cultures for CYP450 inhibition screening.

- In vivo : Rodent models (OECD guidelines) with endpoints like serum ALT/AST (liver) and BUN/creatinine (kidney). Histopathology is critical for identifying tissue-specific lesions .

Q. Data-Driven Research Challenges

Q. How can computational modeling (e.g., DFT) predict interactions between this compound and biological targets?

Methodological Answer:

- Docking simulations : Use crystal structures of homologous proteins (e.g., COX-2 or angiotensin receptors) to model binding.

- ADMET prediction : Calculate parameters like aqueous solubility (LogS) and blood-brain barrier permeability using QSAR tools .

Q. What strategies address low yield in multi-step syntheses (e.g., coupling efficiency <50%)?

Methodological Answer:

- Optimize intermediates : Purify precursors (e.g., via column chromatography) to minimize side reactions.

- Catalyst screening : Test Pd-based systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) with ligands (e.g., XPhos) to enhance cross-coupling efficiency .

Q. How are discrepancies in reported melting points (e.g., 141–143°C vs. 139–141°C) reconciled?

Methodological Answer:

- Recrystallization : Use solvent systems (ethanol/water) to obtain pure polymorphs.

- DSC analysis : Compare thermal profiles to identify amorphous vs. crystalline forms .

Q. Tables for Key Data

属性

IUPAC Name |

5-(1-methylpyrazol-3-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-8-7-14(16-17)13-4-2-3-10-9-11(15(18)19)5-6-12(10)13/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORTYRYPIYWZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201188942 | |

| Record name | 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-97-1 | |

| Record name | 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 5-(1-methyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。